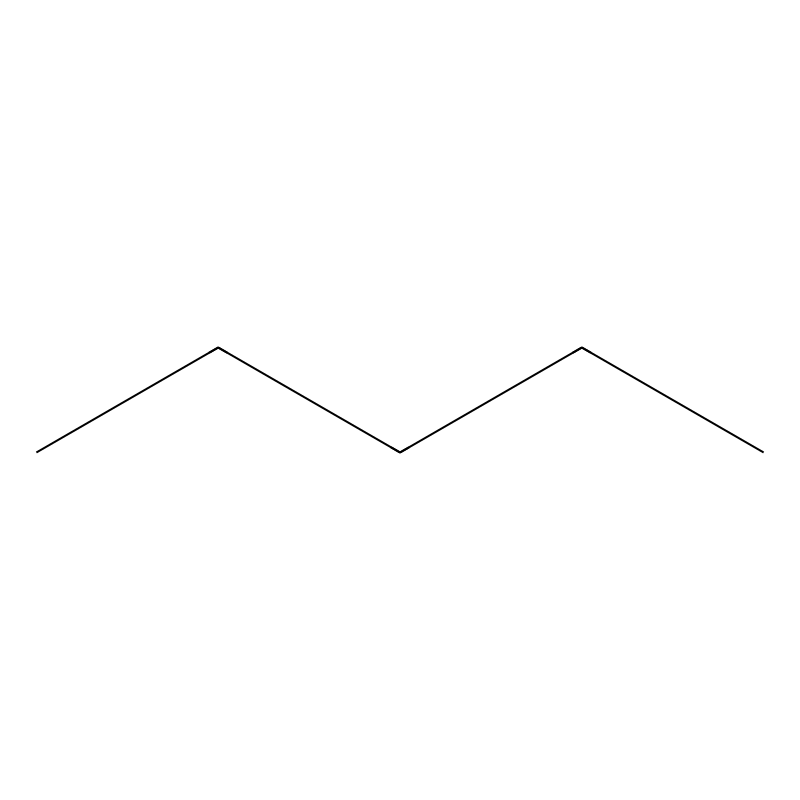

Pentane

CH3(CH2)3CH3

C5H12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CH3

C5H12

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.27e-04 M

0.038 mg/mL at 25 °C

In water, 38 mg/L at 25 °C

Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride

Solubility in water, g/100ml at 20 °C: 0.004 (very poor)

0.04%

Synonyms

Canonical SMILES

Pentane is an organic compound with the molecular formula , classified as an alkane due to its saturated hydrocarbon structure. It consists of five carbon atoms and twelve hydrogen atoms, and it exists in three structural isomers: n-pentane (normal pentane), isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane) . The term "pentane" typically refers specifically to n-pentane, which is a straight-chain alkane, while the other isomers are referred to by their specific names. Pentane is a colorless liquid at room temperature, with a characteristic odor reminiscent of gasoline. It has a boiling point of approximately 36 °C and a melting point of around -129.8 °C .

Pentane is a flammable liquid with a low flash point (the temperature at which it ignites), posing a fire hazard. Inhalation of pentane vapors can cause dizziness, nausea, and drowsiness. Prolonged exposure can lead to central nervous system depression. Pentane is also considered a skin irritant.

Important Safety Precautions:

- Handle pentane in a well-ventilated area.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when working with pentane.

- Store pentane in a cool, dry place away from heat and ignition sources.

Pentane in Chromatography

Pentane plays a crucial role in the scientific research field due to its effectiveness in chromatography. Chromatography is a laboratory technique used to separate and analyze the components of a mixture . Pentane's suitability for this role stems from its properties:

- Nonpolarity: As a nonpolar molecule, pentane interacts weakly with other nonpolar molecules. This enables it to effectively dissolve nonpolar substances within the mixture, allowing them to move through the chromatography column.

- Volatility: Pentane has a low boiling point, meaning it evaporates readily at room temperature. This characteristic facilitates the elution (removal) of separated components after they are separated in the column, a crucial step in the analysis process.

- Relative safety: Compared to some other solvents used in chromatography, pentane offers a relative level of safety. However, it is still important to handle pentane with appropriate caution due to its flammability and potential health hazards.

Pentane in Material Science Research

Pentane finds application in various areas of material science research:

- Polymer synthesis: Certain pentane isomers, particularly isopentane, serve as building blocks in the synthesis of specific polymers. These polymers possess valuable properties such as high strength and thermal stability, making them relevant in various technological applications.

- Nanomaterial production: Pentane can be utilized in the production of certain nanomaterials, including nanoparticles and nanofibers. The specific role of pentane can vary depending on the desired nanomaterial and production technique.

- Characterization techniques: Pentane, in specific mixtures or blends, can be employed in some characterization techniques used to analyze the properties of materials. For instance, it might be used as a solvent in certain spectroscopic techniques.

Pentane exhibits typical alkane reactivity patterns, primarily undergoing combustion and halogenation reactions. The balanced equation for the complete combustion of pentane in oxygen can be represented as:

This reaction produces carbon dioxide and water, releasing energy . Additionally, pentane can undergo free radical chlorination when exposed to chlorine gas, resulting in a mixture of chlorinated products such as 1-chloropentane, 2-chloropentane, and 3-chloropentane . The reaction can be represented as:

Pentane can be synthesized through several methods:

- Cracking of Higher Alkanes: Pentane can be produced by the thermal or catalytic cracking of larger hydrocarbons found in crude oil.

- Hydrogenation of Pentene: The hydrogenation of pentene (an alkene) can yield pentane:

- Isomerization: Isopentane can be produced from n-pentane through acid-catalyzed isomerization .

Pentane has diverse applications across various industries:

- Solvent: Due to its nonpolar nature, pentane is commonly used as a solvent in laboratories for dissolving nonpolar compounds.

- Blowing Agent: It serves as a blowing agent in the production of polystyrene foam and other foams due to its low boiling point .

- Fuel Component: Pentanes are components in gasoline formulations, contributing to octane ratings.

- Refrigerants: Some blends of refrigerants utilize pentanes due to their favorable thermodynamic properties .

Research on pentane interactions primarily focuses on its reactions with halogens and its behavior under catalytic conditions. For example, studies have shown that pentane reacts selectively over solid super acid catalysts to produce isomers like 2-methylbutane with high conversion rates . The selectivity and efficiency of these reactions depend significantly on the catalyst used and the reaction conditions.

Pentane belongs to a group of alkanes that share similar structural characteristics but differ in branching and physical properties. The following table compares pentane with its isomers and other alkanes:

| Compound | IUPAC Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (kg/m³) |

|---|---|---|---|---|---|

| Pentane | n-Pentane | C₅H₁₂ | -129.8 | 36.0 | 621 |

| Isopentane | 2-Methylbutane | C₅H₁₂ | -159.9 | 27.7 | 616 |

| Neopentane | 2,2-Dimethylpropane | C₅H₁₂ | -16.6 | 9.5 | 586 |

| Butane | n-Butane | C₄H₁₀ | -138.4 | 0.6 | 573 |

| Hexane | n-Hexane | C₆H₁₄ | -95.0 | 68.7 | 655 |

Uniqueness of Pentane

Pentane's uniqueness lies in its straight-chain structure compared to its branched isomers, which affects its physical properties such as boiling point and density. While all three isomers share the same molecular formula, their different structures result in varied chemical behaviors and applications.

Physical Description

GasVapor; Liquid; OtherSolid; PelletsLargeCrystals

GasVapor; Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a gasoline-like odor.

Colorless liquid with a gasoline-like odor. [Note: A gas above 97°F. May be utilized as a fuel.]

Color/Form

XLogP3

Boiling Point

36.0 °C

36.06 °C

36 °C

97°F

Flash Point

<-40 °F (-40 °C) (Closed cup)

-49 °C c.c.

-57°F

Vapor Density

2.48 (Air = 1)

Relative vapor density (air = 1): 2.5

2.48

Density

d204 0.63

0.6262 g/cu cm at 20 °C

Relative density (water = 1): 0.63

0.63

LogP

3.39

log Kow = 3.39

Odor

Gasoline-like odo

Melting Point

-129.7 °C

Fp -129 °

-129.67 °C

-129°C

-129 °C

-202°F

UNII

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

514.04 mmHg

514 mm Hg at 25 °C

Vapor pressure, kPa at 18.5 °C: 53.3

420 mmHg

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68475-60-5

68476-43-7

68476-55-1

68647-60-9

102056-77-9

Wikipedia

Biological Half Life

... Gas-uptake pharmacokinetic studies in rats ... /have shown/ the elimination half-life of n-pentane to be about 0.13 hr.

Use Classification

Fire Hazards -> Flammable - 4th degree

Cosmetics -> Propellant; Solvent

Methods of Manufacturing

Fractional distillation from petroleum, purified by rectification.

Separation from natural gasoline; ... from virgin naphthas. ... Prepared by dehydration and subsequent hydrogenation of 2- and 3-pentanol; ... from 2-bromopentane by Grignard reaction.

General Manufacturing Information

Construction

Fabricated metal product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Petrochemical manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Services

Wholesale and retail trade

Pentane: ACTIVE

Alkanes, C4-6: ACTIVE

Occurs in petroleum. Constituent of petroleum ethe

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1, Volatile Organic Compounds (Screening); Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: n-pentane; Matrix: air; Detection Limit: 100 ng per tube or less.

Method: OSHA 7, Organic Vapors; Procedure: gas chromatography with flame ionization detection; Analyte: n-pentane; Matrix: air; Detection Limit: not provided.